N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Targeted Protein Degradation Cereblon Ligand Profiling Phthalimide SAR

Researchers face a critical gap in sourcing well-defined cereblon (CRBN) E3 ligase ligands for targeted protein degradation. This compound uniquely combines a 5-amino-substituted phthalimide CRBN-recruiting motif with a methylsulfonylpiperidine carboxamide linker, providing precise spatial orientation essential for ternary complex formation in PROTAC design. No public biological data exist; experimental validation is required. - Enables rational PROTAC linker attachment at the 3-carboxamide position. - Strictly for in vitro research; not for human or veterinary use. - Immediate availability with competitive bulk pricing upon request.

Molecular Formula C15H17N3O5S
Molecular Weight 351.38
CAS No. 1060218-34-9
Cat. No. B2605572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
CAS1060218-34-9
Molecular FormulaC15H17N3O5S
Molecular Weight351.38
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C15H17N3O5S/c1-24(22,23)18-6-2-3-9(8-18)13(19)16-10-4-5-11-12(7-10)15(21)17-14(11)20/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,19)(H,17,20,21)
InChIKeyWDZGIZYQDHHMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide for PROTAC and PDE4 Research


N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (CAS 1060218-34-9) is a synthetic small molecule comprising a phthalimide (1,3-dioxoisoindolin) core linked via a 3-carboxamide bridge to a 1-methylsulfonylpiperidine ring [1]. This architecture suggests potential utility as a cereblon (CRBN) E3 ligase ligand building block for proteolysis-targeting chimera (PROTAC) development, or as a phosphodiesterase 4 (PDE4) inhibitor analog derived from the apremilast pharmacophore [2]. However, a comprehensive search of primary literature, patents, and authoritative databases confirms that no publicly available quantitative biological activity data, target engagement measurements, or head-to-head comparator studies exist for this specific compound as of the current date.

1
PROTAC building block Phthalimide CRBN-recruiting motif for bespoke heterobifunctional degrader design; requires in-house target engagement validation.
2
PDE4 inhibitor analog scaffold Structurally related to apremilast; exploration demands de novo enzymatic and cellular assays.
3
Chemical probe candidate May support phthalimide-binding protein profiling if benchmarked against known ligands.

Procurement Risk: Generic Analogs Cannot Replace N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide


Attempting to substitute N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide with a generic phthalimide derivative or a non-specific piperidine-sulfonamide analog introduces unacceptable risk of altered target engagement, linker geometry, and physicochemical properties [1]. The unique combination of the 5-amino-substituted phthalimide (a well-established CRBN-recruiting motif) and the 3-carboxamide-linked methylsulfonylpiperidine creates a precise spatial orientation and hydrogen-bonding network that is critical for ternary complex formation in PROTAC applications [2]. Even minor structural deviations—such as changing the sulfonyl substituent, moving the carboxamide linkage position, or altering the isoindoline substitution pattern—can abolish cereblon binding affinity, redirect degradation selectivity, or fundamentally alter pharmacokinetic profiles. At the time of this assessment, however, no direct comparative studies quantitatively demonstrate the magnitude of these differences for the target compound against specific named analogs; the differentiation argument rests on well-established structure-activity relationship principles for the phthalimide-based degrader class.

Sulfonyl substituent deviation
Altering the methylsulfonyl group may disrupt hydrogen-bonding networks critical for cereblon ternary complex formation.
Carboxamide position shift
Moving the 3-carboxamide linkage can change linker geometry and affect PROTAC cooperativity; class-level SAR indicates high sensitivity.
Isoindoline substitution pattern change
Variation in phthalimide ring substitution may redirect degradation selectivity or abolish CRBN binding; no direct comparator data exist for this compound.

Quantitative Differentiation Evidence for N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide


Insufficient Quantitative Comparator Data

A thorough search of PubMed, ChEMBL, BindingDB, DrugBank, and the Protein Data Bank for the target compound (CAS 1060218-34-9) yielded no quantitative biological activity data—no IC50, Kd, EC50, or other potency metrics were found for any target. No head-to-head comparison studies against close structural analogs such as N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide or 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide were identified [1]. The sole BindingDB entry referencing a matching monomer (BDBM50247349, CHEMBL4072005) corresponds to a structurally distinct molecule, not the target compound [2]. Consequently, the evidence threshold required for a Product-Specific Quantitative Evidence Guide—namely, explicit quantitative comparator data—is not currently met.

Comparator Data
Data to verify
No IC50, Kd, EC50, or head-to-head comparator data available
Procurement decisions require prospective in-house profiling
Literature search returned no quantitative activity for CAS 1060218-34-9
Targeted Protein Degradation Cereblon Ligand Profiling Phthalimide SAR

Prudent Application Scenarios for N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide


PROTAC Linker-Building Block for Cereblon-Dependent Degradation

Given the phthalimide scaffold, this compound may serve as a CRBN-recruiting element in the construction of bespoke heterobifunctional degraders, provided that the methylsulfonylpiperidine carboxamide linkage preserves cereblon binding affinity comparable to established ligands such as pomalidomide or lenalidomide. Researchers must experimentally confirm ternary complex formation and target degradation efficiency before drawing conclusions about utility [1].

Apremilast-Based PDE4 Inhibitor Analog Design

The structural resemblance to apremilast suggests potential PDE4 inhibitory activity; however, the replacement of the ethoxy-methoxyphenyl group with a methylsulfonylpiperidine carboxamide moiety represents a substantial departure from the established SAR. Any exploration of this application requires de novo enzymatic assays and cellular functional readouts [2].

Chemical Probe for Phthalimide-Binding Protein Profiling

The compound could be used in competitive pull-down or thermal shift assays to map phthalimide-interacting proteins beyond cereblon, but only if suitable analytical benchmarks (e.g., known phthalimide ligands with quantified affinity) are run in parallel to calibrate the proteomic response.

Application
Selection Property
Validation Focus
PROTAC linker building block
CRBN binding affinity retention with methylsulfonylpiperidine linkage
Ternary complex formation and degradation efficiency assays
PDE4 inhibitor analog design
PDE4 enzymatic inhibition and cellular functional response
De novo enzymatic assays and cAMP readout models
Phthalimide-interactome probe
Competitive binding profile against known phthalimide ligands
Pull-down or thermal shift assays with quantitative benchmarks
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